molecular formula C7H14N2O3S B1200138 (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid CAS No. 20662-33-3

(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid

Cat. No.: B1200138
CAS No.: 20662-33-3
M. Wt: 206.27 g/mol
InChI Key: NTYDEVWJGFRRKF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid is a synthetic amino acid derivative characterized by the presence of an acetamidoethylsulfanyl group attached to the second carbon of the aminopropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-cysteine and acetamidoethyl bromide.

    Protection of Amino Group: The amino group of L-cysteine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

    Thioether Formation: The protected L-cysteine is then reacted with acetamidoethyl bromide to form the thioether linkage.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially modifying their activity.

    Pathways Involved: It may influence pathways related to oxidative stress and redox regulation, thereby exerting its effects.

Comparison with Similar Compounds

    L-cysteine: A naturally occurring amino acid with a thiol group.

    N-acetylcysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.

    S-ethylcysteine: A synthetic derivative with an ethyl group attached to the sulfur atom.

Uniqueness:

    Thioether Linkage: The presence of the acetamidoethylsulfanyl group distinguishes (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid from other similar compounds.

Properties

CAS No.

20662-33-3

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid

InChI

InChI=1S/C7H14N2O3S/c1-5(10)9-2-3-13-4-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

NTYDEVWJGFRRKF-LURJTMIESA-N

Isomeric SMILES

CC(=O)NCCSC[C@@H](C(=O)O)N

SMILES

CC(=O)NCCSCC(C(=O)O)N

Canonical SMILES

CC(=O)NCCSCC(C(=O)O)N

Synonyms

ENATL
epsilon-N-acetylthialysine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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